molecular formula C15H12ClFN4S B12130339 3-(2-Chlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Chlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12130339
M. Wt: 334.8 g/mol
InChI Key: VCQWSWRSEFLTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Thioether formation: The methylthio group is introduced via a thioetherification reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(2-Chlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly for treating infections and other diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can be compared with other similar compounds, such as:

    N-(2-Fluorophenyl)-3-(4-methylphenyl)acrylamide: This compound has a similar structure but different substituents, leading to different biological activities.

    1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea: Another compound with similar substituents but a different core structure, resulting in different properties and applications.

The uniqueness of this compound lies in its specific combination of substituents and the triazole core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClFN4S

Molecular Weight

334.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12ClFN4S/c16-13-4-2-1-3-12(13)14-19-20-15(21(14)18)22-9-10-5-7-11(17)8-6-10/h1-8H,9,18H2

InChI Key

VCQWSWRSEFLTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.